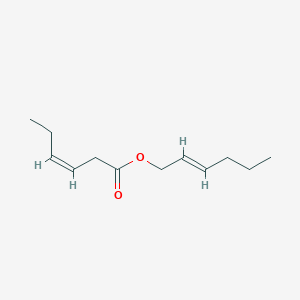

(E)-2-Hexenyl (Z)-3-hexenoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(E)-hex-2-enyl] (Z)-hex-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h6-9H,3-5,10-11H2,1-2H3/b8-6-,9-7+ |

InChI Key |

JNQWJWVBGRTRTA-MKKAVFGOSA-N |

Isomeric SMILES |

CCC/C=C/COC(=O)C/C=C\CC |

Canonical SMILES |

CCCC=CCOC(=O)CC=CCC |

Origin of Product |

United States |

Contextualization Within the Broader Spectrum of Naturally Occurring Volatile Organic Compounds Vocs

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the natural world, they are produced by a vast array of organisms, including plants, fungi, and insects. mdpi.comenvision-dtp.orgoup.comnih.govtandfonline.com These compounds are fundamental to ecological interactions, acting as signals that convey information about the physiological state of the emitting organism and influencing the behavior of others in the community. oup.comnih.gov

Plants, for instance, release a complex blend of VOCs for defense against herbivores and pathogens, to attract pollinators, and to communicate with neighboring plants. mdpi.comoup.com When damaged by herbivores, plants can emit specific VOCs, known as herbivore-induced plant volatiles (HIPVs), which can attract natural enemies of the attacking insects, a form of indirect defense. mdpi.comtandfonline.com Common classes of plant VOCs include green leaf volatiles (GLVs), terpenes, and various aromatic compounds. tandfonline.com

In this context, (E)-2-Hexenyl (Z)-3-hexenoate is a key example of an insect-derived VOC that functions as a semiochemical—a chemical substance that carries a message. wur.nl These semiochemicals are broadly categorized into pheromones, which mediate intraspecific interactions, and allelochemicals, which mediate interspecific interactions. wur.nl this compound demonstrates the multifunctional nature of VOCs by acting as both.

Historical Trajectories of Its Discovery and Initial Research Elucidations

The identification of (E)-2-Hexenyl (Z)-3-hexenoate and its role in insect communication emerged from research focused on the chemical ecology of true bugs (Heteroptera). Early investigations into the chemical signals of the bean bug, Riptortus clavatus (also known as Riptortus pedestris), a significant pest of soybeans in Asia, led to the discovery of its aggregation pheromone. koreascience.kracs.org

Initial studies identified a blend of compounds released by male bean bugs that attracted both adult males and females, as well as nymphs. wur.nlembrapa.br Through techniques like gas chromatography coupled with electroantennographic detection (GC-EAD), which measures the antenna's response to volatile compounds, researchers were able to pinpoint the specific active components. tandfonline.com

Subsequent research confirmed that the aggregation pheromone of Riptortus clavatus is a mixture of three primary compounds: (E)-2-hexenyl (E)-2-hexenoate, this compound, and myristyl isobutyrate (also known as tetradecyl isobutyrate). acs.orgnih.govscispace.com Further studies later identified an additional component, octadecyl isobutyrate, that enhances the attractiveness of the pheromone blend. scispace.com The synthesis of these compounds, including this compound, was crucial for confirming their biological activity in field experiments. koreascience.krresearchgate.net

Establishing Its Foundational Role in Mediating Biotic Interactions Through Chemical Signaling

Natural Occurrence and Endogenous Production of this compound

The identification of this compound from biological sources has been a key area of research, particularly in understanding insect communication.

Elucidation as a Key Component in Riptortus clavatus Aggregation Pheromone

This compound is a principal component of the male-produced aggregation pheromone of the bean bug, Riptortus clavatus (Thunberg) (Heteroptera: Alydidae). nih.goventomology2.or.kr This pheromone serves a multifunctional role, attracting both adult males and females, as well as second-instar nymphs, to suitable food sources. nih.gov The aggregation pheromone is a blend of multiple compounds, with this compound being a critical element. entomology2.or.krresearchgate.net

Research has identified the complete aggregation pheromone as a mixture that includes (E)-2-hexenyl (E)-2-hexenoate and myristyl isobutyrate (also known as tetradecyl isobutyrate), in addition to this compound. nih.goventomology2.or.krresearchgate.net Further studies have even identified octadecyl isobutyrate as another component that can enhance the attractiveness of the pheromone blend. scispace.comresearchgate.net The precise ratio of these components can vary among different geographical populations of R. clavatus. For instance, populations in Jinju and Iksan, Korea, showed ratios of this compound to (E)-2-hexenyl (E)-2-hexenoate to tetradecyl isobutyrate of 1:1.4:0.2 and 1:0.8:0.2, respectively. entomology2.or.kr In contrast, populations from Tsukuba and Kumamoto, Japan, exhibited ratios of 1:2.8:0.2 and 1:1.5:0.1, respectively. entomology2.or.kr

The significance of this compound is underscored by the fact that it also acts as a kairomone, a chemical signal that benefits the receiver of a different species. The egg parasitoid Ooencyrtus nezarae utilizes this compound to locate its host, the R. clavatus eggs. nih.goventomology2.or.krkoreascience.kr

Table 1: Aggregation Pheromone Components of Riptortus clavatus

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C12H20O2 | Aggregation Pheromone, Kairomone |

| (E)-2-Hexenyl (E)-2-hexenoate | C12H20O2 | Aggregation Pheromone |

| Myristyl isobutyrate | C18H36O2 | Aggregation Pheromone |

Occurrence in Other Hemipteran Species and Related Taxa

While most prominently studied in R. clavatus, this compound has also been identified in other Hemipteran species. For instance, it is a known pheromone component for Riptortus pedestris, a closely related species. koreascience.krresearchgate.net The compound also acts as a pheromone for R. serripes. koreascience.kr Interestingly, while the antennae of male Dolycoris baccarum and Piezodorus hybneri respond to this compound, the compound itself was not detected in extracts from P. hybneri. nih.govwur.nl This suggests that P. hybneri might use the pheromone of R. clavatus to locate common host plants. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound within insects involves complex biochemical processes.

Hypothesized Biogenetic Routes to this compound

The biosynthesis of esters like this compound in insects is generally believed to occur through the esterification of an alcohol with a carboxylic acid. In this case, the precursors would be (E)-2-hexenol and (Z)-3-hexenoic acid. koreascience.kr These precursors themselves are likely derived from the lipoxygenase (LOX) pathway, which breaks down fatty acids like linolenic acid. mdpi.comnih.gov This pathway is a common source of C6 volatile compounds, often referred to as green leaf volatiles, in plants and is also utilized by some insects. mdpi.comnih.gov The initial product of this pathway is often an aldehyde, such as (Z)-3-hexenal, which can then be reduced to the corresponding alcohol, (Z)-3-hexenol. mdpi.comnih.gov Further enzymatic reactions would be required to produce the specific isomers needed for the final ester.

Investigations into Specific Enzyme Systems Governing its Formation

While the general biosynthetic route is hypothesized, detailed investigations into the specific enzymes governing the formation of this compound in insects are still an area of active research. The synthesis likely involves esterases or acyltransferases that catalyze the final esterification step. The production of the alcohol and acid precursors would involve a series of enzymes including lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases. nih.gov The synthesis of similar esters has been achieved in the laboratory through methods like Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts, providing a potential model for the biological process. koreascience.krresearchgate.net

Regulation of this compound Emission in Biological Systems

The release of this compound is a regulated process, influenced by various factors. In Riptortus clavatus, the emission of the aggregation pheromone, including this compound, is male-specific and dependent on the availability of a food source. nih.gov This suggests a direct link between the insect's physiological state and pheromone production. Furthermore, the quantity of pheromone components produced by male R. pedestris was significantly lower when fed on a suboptimal diet compared to a preferred diet like soybean, indicating that diet quality directly impacts pheromone synthesis. researchgate.net This regulation ensures that the signal for aggregation is only produced when resources are present to support the incoming population.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-Hexenyl (E)-2-hexenoate |

| (E)-2-Hexenyl hexanoate (B1226103) |

| (Z)-3-Hexenyl acetate |

| (Z)-3-Hexenol |

| 4-oxo-(E)-2-hexenal |

| Myristyl isobutyrate |

| Octadecyl isobutyrate |

| Tetradecyl isobutyrate |

| (E)-2-hexenal |

| (E)-2-hexenol |

| (Z)-3-hexenal |

| (Z)-3-hexenoic acid |

| 1-hepatanol |

| 4-dimethylaminopyrinde |

| 4-oxo-alkenals |

| 6- (R)-15-hexadecanolide |

| Alydus |

| Benzaldehyde |

| Butyric acid |

| Camphene |

| Carvacrol |

| Clove |

| Dicyclohexylcarbodiimide |

| Diethyl azodicarboxylate |

| Geranium |

| Hexanal |

| Hexanoic acid |

| Hexanol |

| Hexyl butyrate |

| Hexyl hexanoate |

| Isobutyric acid |

| Lemongrass |

| Linalool |

| Megalotomus |

| Methyl (Z)-8-hexadecenoate |

| Methyl 2, 6, 10-trimethyltridecanoate |

| Methyl salicylate |

| N,N-diethyl-meta-toluamide |

| Oxalyl chloride |

| p-cymene |

| Rosemary |

| Spearmint |

| Terpinen-4-ol |

| Thymol |

| Tridecane |

| Triphenylphospine |

| Wintergreen |

| Ylang-ylang |

| α-pinene |

| α-terpinene |

| β–myrcene |

| β-pinene |

| β-sesquiphellandrene |

| γ-terpinene |

| (+)-limonene |

| (+)-β-pinene |

Intra-specific Communication: Aggregation and Behavioral Modulations

This compound is a key component of the aggregation pheromone produced by male Riptortus clavatus bugs. jst.go.jpresearchgate.net This pheromone serves to attract both adult males and females, as well as nymphs, to a specific location, facilitating feeding and mating. jst.go.jp

Characterization of Behavioral Responses in Riptortus clavatus

While this compound is a critical part of the aggregation pheromone, it does not act alone to attract its own species. jst.go.jpresearchgate.net Research has shown that this compound by itself is not significantly more attractive to R. clavatus than a control. researchgate.net The full aggregation response, characterized by attraction and arrestment (the cessation of movement), is achieved through a blend of compounds. The aggregation pheromone of R. clavatus is composed of three main components: this compound (E2HZ3H), (E)-2-hexenyl (E)-2-hexenoate (E2HE2H), and myristyl isobutyrate (MI). researchgate.net The combination of these three chemicals in a tertiary blend results in a significantly higher attraction of the bugs. researchgate.net

Interestingly, while adult bugs are attracted to the full pheromone blend, second-instar nymphs are specifically attracted to (E)-2-hexenyl hexanoate, a compound emitted by both males and females. researchgate.netresearchgate.net Conversely, they are strongly repelled by 4-oxo-(E)-2-hexenal, a major component in the chemical profile of other nymphs. researchgate.netresearchgate.net

Analysis of Dose-Response Relationships in Conspecific Interactions

The effectiveness of the aggregation pheromone is dependent on the ratio of its components. Field tests have demonstrated that different blend ratios have varying levels of attractiveness to R. clavatus. For instance, traps baited with a 1:1:1 or 1:1:0.5 ratio of E2HZ3H:E2HE2H:TI (tetradecyl isobutyrate, another term for myristyl isobutyrate) attracted a significantly greater number of adult bugs than a 1:5:1 ratio. entomology2.or.kr This indicates a clear dose-response relationship where the specific blend of the semiochemicals is crucial for eliciting the aggregation behavior.

Furthermore, electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus, have confirmed that both male and female R. clavatus antennae show a positive response to this compound. mdpi.com This electrophysiological response is a key indicator of the compound's role in the bug's sensory perception and subsequent behavioral modulation.

Inter-specific Communication: Interactions with Natural Enemies and Symbionts

The chemical signals of R. clavatus are not only used for communication within the species but are also intercepted by other species, a phenomenon known as eavesdropping. This is particularly evident in the relationship between the bean bug and its natural enemies.

Role in Attracting Egg Parasitoids, Specifically Ooencyrtus nezarae

One of the most significant inter-specific roles of this compound is its function as a kairomone, a chemical signal that benefits the receiver, in this case, the egg parasitoid Ooencyrtus nezarae. jst.go.jpresearchgate.net This tiny wasp is a major natural enemy of R. clavatus, laying its eggs inside the bean bug's eggs. jst.go.jpscispace.com Females of O. nezarae are attracted to this compound alone, using it as a cue to locate their hosts. jst.go.jpresearchgate.net This is in stark contrast to the response of R. clavatus itself, which requires the full pheromone blend for attraction. jst.go.jp

Field studies have shown that treating soybean fields with synthetic this compound leads to an earlier arrival and higher density of O. nezarae compared to untreated fields. jst.go.jpresearchgate.net This demonstrates the powerful influence of this single compound on the foraging behavior of the parasitoid.

Ecological Ramifications of Semiochemicals on Host-Parasitoid Dynamics

The use of this compound by O. nezarae as a kairomone has significant ecological consequences for the population dynamics of both the host and the parasitoid. The application of this semiochemical in agricultural fields can enhance the biological control of R. clavatus by increasing the rate of egg parasitism. jst.go.jpscispace.com Studies have documented a higher rate of parasitism by O. nezarae in fields treated with this compound, especially during periods of high parasitoid density. jst.go.jp

This manipulation of the host's chemical signal for pest management is a promising avenue for developing more sustainable and environmentally friendly control strategies. By attracting natural enemies to the target pest, the reliance on broad-spectrum synthetic insecticides can potentially be reduced.

Integration within Broader Chemical Communication Networks in Ecosystems

The interactions involving this compound extend beyond a simple host-parasitoid relationship, highlighting its integration into a more complex chemical communication network. The aggregation pheromone of R. clavatus not only attracts conspecifics and the egg parasitoid O. nezarae, but it can also attract other insect species. For example, the pentatomid bug Piezodorus hybneri is attracted to (E)-2-hexenyl (E)-2-hexenoate, another component of the R. clavatus pheromone blend. nih.gov This suggests that other insects may use the bean bug's chemical signals to locate suitable host plants. nih.gov

Synthetic Methodologies and Advanced Chemical Synthesis of E 2 Hexenyl Z 3 Hexenoate

Development of Stereoselective and Diastereoselective Synthetic Routes

The creation of (E)-2-Hexenyl (Z)-3-hexenoate requires careful control of the geometry of two double bonds, one in the alcohol moiety ((E)-configuration) and one in the acyl moiety ((Z)-configuration). Stereoselective synthesis methods are crucial to selectively produce this specific isomer over other potential stereoisomers.

One common and effective method for synthesizing this ester is through the esterification of (E)-2-hexenol with (Z)-3-hexenoic acid. koreascience.kr This approach directly combines the two key precursors with the desired stereochemistry. The challenge in such syntheses is to preserve the configuration of the double bonds throughout the reaction sequence.

Alternative strategies might involve the use of chiral auxiliaries or stereoselective reagents to guide the formation of the desired double bond geometry. ethz.ch For instance, a synthesis could start with a precursor that allows for the controlled introduction of the (E) and (Z) double bonds at specific steps. However, for this compound, the direct esterification of stereochemically pure starting materials is a more straightforward and frequently employed route. koreascience.krresearchgate.net

Previously reported syntheses have included the esterification of (E)-2-hexenol with the corresponding acyl chlorides derived from (Z)-3-hexenoic acid using reagents like oxalyl chloride. koreascience.kr Another method is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) for a one-pot preparation. koreascience.kr While effective, these methods can involve multiple steps or expensive and hazardous reagents, prompting the search for more efficient and cost-effective synthetic pathways. koreascience.kr

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of this compound, particularly for its application in various fields. Research has focused on optimizing reaction conditions, including the choice of coupling agents, solvents, and reactant stoichiometry.

A significant advancement has been the application of Steglich esterification, which provides a high-yield, one-step method using affordable reagents. koreascience.kr This method typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. koreascience.krresearchgate.net

Studies have systematically investigated the influence of various parameters on the reaction outcome. For the synthesis of this compound, using dichloromethane (B109758) as the solvent has been shown to produce high yields of 87-91%. koreascience.krresearchgate.net The optimal conditions involved reacting (Z)-3-hexenoic acid with 1.1-1.5 equivalents of DCC and 1.5-2.0 equivalents of (E)-2-hexenol, in the presence of 0.1 equivalents of DMAP. koreascience.krresearchgate.net

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a related compound, (E)-2-Hexenyl (E)-2-hexenoate, which provides insights applicable to the synthesis of the (Z)-3-hexenoate isomer. The data highlights the effects of varying the amounts of DCC and (E)-2-hexenol, as well as the choice of solvent, on the reaction yield.

Table 1: Optimization of Reaction Conditions for Ester Synthesis. This table is based on data for a related compound and serves as an illustrative example of the optimization process. researchgate.net

Characterization of Synthetic Intermediates and Final Product Purity

The characterization of synthetic intermediates and the final this compound product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence and connectivity of all atoms. ucla.edu The coupling constants and chemical shifts of the vinylic protons are particularly important for verifying the (E) and (Z) configurations of the double bonds. ucla.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. nist.govnih.gov The electron ionization mass spectrum of this compound is available in public databases like the NIST WebBook. nist.gov

Gas Chromatography (GC): GC is a crucial technique for assessing the purity of the final product. researchgate.net It can separate the desired product from any remaining starting materials, byproducts, or stereoisomers. The purity is often determined by GC-FID (Flame Ionization Detection). researchgate.net

The following table presents key identification and property data for this compound.

| Property | Value | Source |

| IUPAC Name | [(E)-hex-2-enyl] (Z)-hex-3-enoate | nih.gov |

| Molecular Formula | C₁₂H₂₀O₂ | nih.govnist.gov |

| Molecular Weight | 196.29 g/mol | nih.gov |

| CAS Registry Number | 153367-21-6 | nih.gov |

| InChIKey | JNQWJWVBGRTRTA-MKKAVFGOSA-N | nih.gov |

Scalability and Efficiency of Industrial Production Processes for Research and Application

The scalability of the synthesis of this compound is a critical consideration for its use in research and commercial applications. koreascience.kr An efficient and cost-effective production process is necessary to produce the compound in larger quantities.

The development of one-pot synthesis methods, such as the optimized Steglich esterification, represents a significant step towards scalable production. koreascience.kr This method avoids the need for multiple reaction steps and the use of expensive or hazardous reagents, making it more suitable for industrial-scale synthesis. koreascience.kr The use of readily available and inexpensive starting materials, (E)-2-hexenol and (Z)-3-hexenoic acid, further contributes to the economic viability of the process.

Continuous-flow reactors are also being explored for the synthesis of similar esters, offering advantages such as improved heat and mass transfer, shorter reaction times, and easier automation, which can enhance the efficiency and safety of large-scale production. embrapa.br While specific studies on the continuous-flow synthesis of this compound are not detailed in the provided context, this technology holds promise for the industrial production of this and other fine chemicals. embrapa.br Companies in the fine chemical industry offer this compound, indicating that scalable synthesis routes have been successfully implemented. thegoodscentscompany.com

Sophisticated Analytical Chemistry Approaches for E 2 Hexenyl Z 3 Hexenoate Detection and Characterization

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Neurophysiological Response Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds by coupling the separation capabilities of gas chromatography with the sensitive detection of an insect's antenna. This method allows researchers to pinpoint which specific compounds in a complex mixture elicit a neurophysiological response in an insect.

In studies of insect chemical ecology, GC-EAD has been instrumental in identifying the specific components of pheromone blends that are behaviorally relevant. For instance, in research involving parasitoid wasps, GC-EAD has been used to compare the antennal responses of specialist and generalist species to volatiles from plants damaged by host and non-host caterpillars. researchgate.netauburn.edu While these studies may not have focused specifically on (E)-2-Hexenyl (Z)-3-hexenoate, the methodology is directly applicable. For example, research on the moth Spodoptera littoralis has utilized GC-EAD to identify novel ligands from plant volatiles that trigger antennal responses. oup.com This approach is critical for understanding how insects like Riptortus pedestris detect their aggregation pheromone, which contains this compound. koreascience.krresearchgate.net

The process involves injecting a sample of volatile compounds into a gas chromatograph, which separates the components based on their physicochemical properties. The effluent from the GC column is split into two streams: one goes to a standard GC detector (like a Flame Ionization Detector or FID), and the other is directed over an insect antenna mounted between two electrodes. The electroantennogram (EAG) records the electrical potential changes from the antenna in response to specific compounds as they elute from the column. When a compound elicits a response, a peak is observed on the EAG trace that corresponds to a peak on the GC-FID chromatogram, thus identifying the electrophysiologically active compound.

Advanced Mass Spectrometry Techniques (e.g., GC-MS/MS, HRMS) for Structural Confirmation and Trace Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation and sensitive detection of this compound. These methods provide detailed information about the molecular weight and fragmentation pattern of the compound, which are crucial for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for analyzing volatile compounds. The NIST WebBook provides a reference mass spectrum for the isomeric compound (Z)-3-Hexenyl (E)-2-hexenoate, which would show similar fragmentation patterns to this compound due to their structural similarities. nist.gov This data is essential for comparing against experimentally obtained spectra for identification.

GC-MS/MS (Tandem Mass Spectrometry) enhances selectivity and sensitivity by performing two stages of mass analysis. A precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. This technique is particularly useful for reducing matrix interference in complex samples.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C12H20O2), HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. nih.gov The predicted monoisotopic mass of this compound is 196.14633 Da. uni.lu

These advanced MS techniques are often used in conjunction with separation methods like GC to provide comprehensive analysis. For example, GC coupled with a time-of-flight (TOF) mass spectrometer offers high-speed data acquisition and good mass accuracy, which is beneficial for complex sample analysis. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like this compound. weebly.comscribd.com It provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry of double bonds.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the double bonds, the methylene (B1212753) groups, and the terminal methyl groups. The coupling constants between adjacent protons can help to determine the E and Z configuration of the double bonds.

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon atoms in the molecule and their chemical shifts provide information about their electronic environment (e.g., carbonyl, olefinic, aliphatic carbons).

Quantitative Analytical Methods for Environmental and Biological Matrixes (e.g., SPME-GC-MS, LC-MS)

Quantitative analysis of this compound in environmental and biological samples often requires sensitive and selective methods to detect and measure low concentrations in complex matrices.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the extraction and analysis of volatile and semi-volatile organic compounds from various samples, including air, water, and food. nih.govmdpi.com SPME is a solvent-free extraction method that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample. science.gov The adsorbed compounds are then thermally desorbed in the GC injector for analysis. This method has been successfully applied to the analysis of volatile compounds in various food products like tea and plums, where related hexenyl and hexanoate (B1226103) esters have been identified and quantified. nih.govmdpi.comscielo.brtandfonline.com

The choice of fiber coating (e.g., PDMS/DVB) is crucial for the efficient extraction of target analytes. mdpi.com For quantitative analysis, an internal standard is typically added to the sample to correct for variations in extraction efficiency and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the quantitative analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS could be an alternative method, particularly if derivatization is employed to improve its ionization efficiency.

Research Applications and Prospective Directions in the Study of E 2 Hexenyl Z 3 Hexenoate

Mechanistic Studies of Olfactory Reception and Signal Transduction Pathways

The detection of (E)-2-Hexenyl (Z)-3-hexenoate by insects is initiated at the peripheral olfactory system, primarily the antennae. Electrophysiological studies, such as electroantennography (EAG), have been instrumental in demonstrating that insect antennae possess olfactory sensory neurons (OSNs) capable of detecting this and other related C6-volatiles. For instance, studies on the bean bug, Riptortus clavatus, have shown distinct EAG responses to this compound, confirming its perception by the insect's olfactory system. mdpi.comresearchgate.net The recorded electrical activity from the antenna in response to the odorant is a direct indication of the activation of olfactory receptors (ORs).

While EAG studies confirm the reception of the signal, the precise ORs that bind to this compound and the subsequent signal transduction cascade are areas of ongoing research. In general, for herbivorous insects, the binding of a volatile ligand like a GLV ester to an OR embedded in the dendritic membrane of an OSN is thought to induce a conformational change in the receptor. This change initiates an intracellular signaling cascade, often involving G-proteins, which ultimately leads to the opening of ion channels. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the brain for further processing. The specificity of this process, where particular ORs show high affinity for specific volatiles, allows insects to distinguish between different chemical cues in their environment. Research into the evolution of ORs in herbivorous insects suggests that gene duplication and functional specialization are key mechanisms for developing receptors tuned to specific plant volatiles, including those produced by host plants. nih.govoup.com

Neuroethological Research on Chemosensory Processing and Behavioral Output

The perception of this compound leads to specific and context-dependent behavioral responses in various insect species. This compound is a known component of the aggregation pheromone of the bean bug, Riptortus pedestris (also known as R. clavatus). researchgate.netkoreascience.kr In this context, the chemical signal promotes the gathering of both sexes, facilitating mating and resource exploitation.

Beyond its role as a pheromone, this compound also functions as a kairomone, a chemical signal that benefits the receiver of a different species. For example, it is recognized by Ooencyrtus nezarae, an egg parasitoid of R. pedestris. koreascience.kr The parasitoid wasp uses this compound as a cue to locate its host, thereby increasing its reproductive success. This tritrophic interaction, involving the plant, the herbivore, and its natural enemy, highlights the compound's critical role in structuring ecological communities. Research has shown that fields baited with a pheromone blend containing this compound can attract a high abundance of parasitoids. frontiersin.org

The behavioral output is a result of complex processing of the chemosensory information in the insect's brain. After the initial detection by the antennae, the neural signals are relayed to the antennal lobe, where they are sorted and processed in distinct clusters of nerve endings called glomeruli. This information is then transmitted to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and internal physiological states to produce a coherent behavioral response, such as attraction or repulsion. nih.gov

Table 1: Documented Behavioral Effects of this compound on Associated Insects

| Insect Species | Order: Family | Role of Compound | Behavioral Response |

| Riptortus pedestris (Bean Bug) | Hemiptera: Alydidae | Aggregation Pheromone | Attraction and aggregation of conspecifics |

| Ooencyrtus nezarae | Hymenoptera: Encyrtidae | Kairomone | Host-seeking and attraction |

Development of Research Tools and Methodologies

The study and application of this compound in ecological contexts have necessitated the development of specialized tools and methods for its controlled delivery and for monitoring insect behavior.

To effectively study the influence of this compound on insect populations in the field, it is crucial to mimic its natural emission rate. This has led to research in formulation science to develop controlled-release dispensers. These formulations, often based on polymeric matrices, are designed to release the volatile compound at a steady, predictable rate over an extended period. frontiersin.orghro.or.jp The development of suitable controlled-release formulations is essential for ensuring that lures used in field studies or pest management programs remain effective for the desired duration. mdpi.com The physical and chemical properties of the polymer, the concentration of the semiochemical, and environmental factors like temperature and airflow all influence the release rate.

This compound is a key component in lures used for monitoring and trapping pest insects, particularly the bean bug. researchgate.netkoreascience.kr Traps baited with a synthetic blend of its aggregation pheromone are used to monitor population dynamics, detect infestations early, and in some cases, for mass trapping as part of an 'attract and kill' strategy. researchgate.netkoreascience.kr The design of these traps is optimized to maximize capture efficiency, taking into account the flight behavior and chemical ecology of the target species. For ecological research, these baited traps are invaluable tools for collecting specimens and for studying the distribution and abundance of both the target pest and its associated natural enemies, such as parasitoids that are attracted to the compound as a kairomone. mdpi.comfrontiersin.org

Research on Environmental Fate and Biotransformation in Natural Systems

Once released into the environment, this compound, like other GLVs, is subject to various transformation processes. In the atmosphere, its fate is largely determined by reactions with atmospheric oxidants. Studies on related cis-3-hexenyl esters show that they react with OH radicals, which is a primary degradation pathway for volatile organic compounds in the troposphere. nih.gov

In biological systems, plants themselves can absorb and biotransform airborne GLVs. Research has shown that when plants are exposed to GLV esters and aldehydes, they can metabolize them. nih.govfrontiersin.orgnih.gov The typical pathway involves the conversion of esters and aldehydes into their corresponding alcohols by esterases and reductases. nih.govnih.gov This is followed by glycosylation, where a sugar moiety is attached to the alcohol, forming a non-volatile glycoside. nih.govfrontiersin.orgnih.gov This process effectively sequesters the volatile compound and can be a part of the plant's induced defense response. researchgate.net

Table 2: Summary of Known Biotransformation Pathways for Airborne Green Leaf Volatiles (GLVs)

| Process | Organism/System | Description | Resulting Compound Type |

| Atmospheric Oxidation | Troposphere | Reaction with OH radicals | Various degradation products |

| Metabolic Conversion | Plants (Receiver) | Esters and aldehydes are converted to alcohols | C6-Alcohols (e.g., (Z)-3-hexenol) |

| Glycosylation | Plants (Receiver) | Sugar moiety is attached to the C6-alcohol | Non-volatile GLV-glycosides |

Future Avenues in Chemical Ecology, Pest Management Research, and Biodiversity Conservation

The unique roles of this compound as both a pheromone and a kairomone open up several promising avenues for future research and application.

In the realm of chemical ecology , further studies are needed to unravel the full spectrum of species that respond to this compound and the ecological consequences of these interactions. Investigating how different ratios of this compound and other co-occurring volatiles affect the behavior of various insects could provide deeper insights into the complexity of chemical communication networks.

For pest management research , the compound is a prime candidate for inclusion in advanced, behavior-based control strategies. There is significant potential in optimizing 'attract and kill' systems and in developing strategies that use the compound to attract natural enemies to crop fields, thereby enhancing biological control. koreascience.krfrontiersin.orgnih.gov This approach, known as conservation biological control, aims to manipulate the habitat to favor predators and parasitoids. Future work will likely focus on improving the longevity and efficacy of controlled-release lures and integrating them into broader integrated pest management (IPM) programs.

In the context of biodiversity conservation , using semiochemicals like this compound to enhance the efficacy of natural enemies can reduce the reliance on broad-spectrum insecticides. nih.gov This shift can help preserve non-target insect populations, including pollinators and other beneficial organisms, thus contributing to the maintenance of healthier, more resilient agroecosystems.

Q & A

Basic Research Questions

Q. How is (E)-2-Hexenyl (Z)-3-hexenoate identified and synthesized in laboratory settings?

- Methodology : Identification typically involves gas chromatography-mass spectrometry (GC-MS) to isolate and characterize the compound from biological samples, such as insect pheromone glands. Synthesis often employs esterification reactions between (E)-2-hexenol and (Z)-3-hexenoic acid under catalytic conditions (e.g., acid catalysis or enzymatic methods). Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

- Key Data : In studies on Riptortus clavatus, the compound is synthesized in male-specific glands and identified via GC-EAD (electroantennographic detection) to confirm biological activity .

Q. What is the ecological role of this compound in insect communication?

- Function : It serves as a critical component of aggregation pheromones in true bugs (Heteroptera), such as Riptortus clavatus, attracting conspecific adults and nymphs. The pheromone blend often includes synergistic components like (E)-2-hexenyl (E)-2-hexenoate and tetradecyl isobutyrate in specific ratios (e.g., 1:5:1) to maximize field efficacy .

- Experimental Validation : Field trials using synthetic blends demonstrated trapping efficiencies comparable to live males, confirming its role in intra-species communication .

Advanced Research Questions

Q. How do experimental designs optimize pheromone blend ratios for field efficacy?

- Methodology : Researchers use factorial designs to test varying component ratios (e.g., 1:1:5 vs. 1:5:1) and assess trap catches in controlled field environments. Statistical tools like Tukey’s HSD test (α=0.05) in SPSS or R are applied to compare means of insect counts across treatments .

- Data Example : A study on Riptortus clavatus found that a 1:5:1 ratio of this compound:(E)-2-Hexenyl (E)-2-hexenoate:tetradecyl isobutyrate yielded the highest attraction rates, with log-transformed data showing significant differences (p<0.05) between blends .

Q. How do researchers resolve contradictions in pheromone secretion data under varying environmental conditions?

- Case Study : Males of Riptortus clavatus secrete pheromones only under long-day conditions (HTLD: 16h light/8h dark). Secretion levels increase significantly after 21 days of HTLD exposure, with 83% of males producing all three pheromone components by day 30. In contrast, short-day treatments (HTSD) suppress secretion entirely. Contradictions arise when comparing lab vs. field data, requiring controlled humidity and temperature adjustments to mimic natural conditions .

- Resolution : Meta-analyses and repeated-measures ANOVA are used to isolate environmental variables (e.g., photoperiod, temperature) affecting secretion consistency .

Q. What analytical techniques are used to quantify this compound in biological samples?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.